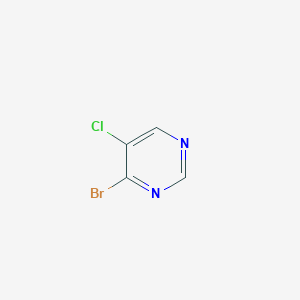

4-Bromo-5-chloropyrimidine

Description

Significance of Halogenated Pyrimidine (B1678525) Scaffolds in Organic Synthesis

Halogenated pyrimidines are a cornerstone of modern organic and medicinal chemistry. The pyrimidine ring, an electron-deficient aromatic heterocycle, is a core structural motif in numerous biologically active compounds, including several pharmaceuticals. guidechem.comchemicalbook.com The introduction of halogen atoms onto this scaffold significantly enhances its utility for synthetic chemists. sigmaaldrich.comchemicalbook.com

These halogen substituents serve as versatile functional handles, enabling a wide array of chemical transformations. They are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions and are key participants in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, and Negishi couplings. This reactivity allows for the regioselective introduction of diverse substituents, including alkyl, aryl, and amino groups, onto the pyrimidine core. acs.org

The ability to build complex molecular architectures from simple, halogenated pyrimidine starting materials makes them invaluable scaffolds. sigmaaldrich.comchemicalbook.com This strategy is fundamental in the construction of libraries of compounds for drug discovery programs, leading to the development of agents with anti-inflammatory, anticancer, and antiviral properties. chemicalbook.comresearchgate.net The differential reactivity of various halogens (e.g., bromine vs. chlorine) on the same pyrimidine ring can also be exploited for sequential, selective functionalization, further expanding their synthetic potential.

Contextualization of 4-Bromo-5-chloropyrimidine within Pyrimidine Derivatives

Within the broad family of halogenated pyrimidines, this compound (CAS Number: 1261628-82-3) represents a specific dihalo-substituted isomer. sigmaaldrich.comchemscene.com Its structure features a bromine atom at the C4 position and a chlorine atom at the adjacent C5 position of the pyrimidine ring.

Below is a data table outlining the known properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1261628-82-3 | sigmaaldrich.comchemicalbook.comchemscene.com |

| Molecular Formula | C₄H₂BrClN₂ | chemscene.com |

| Molecular Weight | 193.43 g/mol | chemscene.com |

| SMILES | ClC1=CN=CN=C1Br | chemscene.com |

| Purity | ≥98% | chemscene.com |

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-5-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2/c5-4-3(6)1-7-2-8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJJHFUJRMYKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261628-82-3 | |

| Record name | 4-bromo-5-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Pathways of 4 Bromo 5 Chloropyrimidine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated heterocycles like 4-bromo-5-chloropyrimidine. These reactions, particularly those catalyzed by palladium complexes, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. For dihalogenated pyrimidines, the regioselectivity of the reaction is a key consideration.

Coupling with Arylboronic Acids and Esters

The Suzuki-Miyaura coupling of dihalopyrimidines with arylboronic acids is a well-established method for the synthesis of aryl-substituted pyrimidines. In the case of this compound, the reaction with an arylboronic acid would be expected to proceed selectively at the more reactive C-Br bond. Studies on analogous compounds, such as 2,4-dichloropyrimidine (B19661), have shown that the C4 position is generally more reactive towards Suzuki coupling than the C2 position. This preference is attributed to the electronic properties of the pyrimidine (B1678525) ring. For this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling is the determining factor for regioselectivity.

For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using a Pd(PPh3)4 catalyst has been reported to yield the corresponding arylated products. mdpi.com Similarly, 2,4-dichloropyrimidine undergoes regioselective Suzuki coupling at the C4 position. nih.govmdpi.com These examples suggest that this compound would likely yield 4-aryl-5-chloropyrimidines when reacted with arylboronic acids under similar conditions.

Table 1: Examples of Suzuki-Miyaura Coupling with Dihalopyrimidines and Arylboronic Acids

| Dihalopyrimidine | Arylboronic Acid | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4, K2CO3 | 2-Chloro-4-phenylpyrimidine | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh3)4, K3PO4 | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |

Coupling with Heteroarylboronic Acids

The scope of the Suzuki-Miyaura reaction extends to the use of heteroarylboronic acids, allowing for the synthesis of heteroaryl-substituted pyrimidines. These compounds are of significant interest in medicinal chemistry and materials science. The coupling of this compound with heteroarylboronic acids is anticipated to follow the same regioselective pattern as with arylboronic acids, with the initial reaction occurring at the C4 position.

Research on other halogenated pyrimidines supports this expectation. For example, the Suzuki coupling of 2,4-dichloropyrimidines with various heteroarylboronic acids has been successfully demonstrated, yielding C4-substituted products. semanticscholar.org The choice of catalyst and reaction conditions can be crucial for achieving high yields, especially with electron-deficient or sterically hindered heteroarylboronic acids. semanticscholar.org

Regioselective Functionalization at Halogenated Positions

The differential reactivity of the C-Br and C-Cl bonds in this compound is the basis for its regioselective functionalization. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, the order of reactivity for halogens is typically I > Br > Cl. Consequently, the C-Br bond at the C4 position is expected to react selectively before the C-Cl bond at the C5 position.

This regioselectivity allows for a stepwise functionalization approach. A first Suzuki-Miyaura coupling can be performed at the C4 position, leaving the C5-Cl bond intact for a subsequent, different cross-coupling reaction or nucleophilic substitution. This strategy has been successfully applied to other dihalopyrimidines, such as 2,4-dichloropyrimidine, where the C4 position is selectively functionalized first. nih.govmdpi.com Computational studies on dihalopyridines have also shown that bond dissociation energies can predict the site of initial coupling. nih.gov

Catalytic Systems and Ligand Effects

The efficiency and selectivity of the Suzuki-Miyaura cross-coupling of this compound are highly dependent on the catalytic system employed. The choice of palladium precursor, ligand, base, and solvent all play critical roles.

Palladium Precursors: Common palladium sources include Pd(PPh3)4, Pd(OAc)2, and PdCl2(PPh3)2. mdpi.comnih.govnih.gov

Ligands: Phosphine (B1218219) ligands are widely used to stabilize and activate the palladium catalyst. The steric and electronic properties of the ligand can influence the reaction rate and selectivity. For instance, sterically bulky and electron-rich phosphines like SPhos and XPhos have been shown to be effective for the coupling of challenging substrates. nih.gov In some cases, ligand-free conditions have also been reported to be effective, particularly for activated heteroaryl chlorides. nih.gov

Bases: A base is required to activate the boronic acid. Common choices include carbonates (e.g., K2CO3, Na2CO3, Cs2CO3) and phosphates (e.g., K3PO4). mdpi.comnih.govnih.gov The strength and solubility of the base can impact the reaction outcome.

Solvents: The reaction is typically carried out in aprotic polar solvents such as dioxane, DMF, or toluene, often with the addition of water. mdpi.comnih.gov The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.

The optimization of these parameters is crucial for achieving high yields and selectivities in the Suzuki-Miyaura coupling of this compound.

Table 2: Common Catalytic Systems for Suzuki-Miyaura Coupling of Halogenated Pyrimidines

| Palladium Precursor | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(PPh3)4 | Triphenylphosphine | K2CO3 | Toluene/Ethanol/Water | nih.gov |

| Pd(PPh3)4 | Triphenylphosphine | K3PO4 | 1,4-Dioxane/Water | mdpi.com |

| Pd(OAc)2 | RuPhos | K3PO4 | n-Butanol | nih.gov |

Stille Cross-Coupling Reactions

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. The catalytic cycle for the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

For this compound, the Stille coupling offers a strategic method for introducing carbon substituents onto the pyrimidine core. A key aspect of its reactivity is the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. This allows for regioselective functionalization at the C5 position, leaving the C4 chloro-substituent available for subsequent transformations.

The reaction typically involves treating this compound with an organostannane (R-SnBu₃) in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and often includes additives like copper(I) iodide (CuI) or lithium chloride (LiCl) to enhance the reaction rate. The organostannane partner can be varied widely, including vinyl, aryl, alkynyl, or alkyl groups.

Table 1: Illustrative Conditions for Stille Cross-Coupling of Halopyrimidines

| Electrophile | Stannane Reagent | Catalyst / Ligand | Solvent | Additive | Expected Product |

|---|---|---|---|---|---|

| This compound | Vinyltributyltin | Pd(PPh₃)₄ | Toluene | - | 5-Vinyl-4-chloropyrimidine |

| This compound | (4-Methoxyphenyl)tributyltin | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | CsF | 5-(4-Methoxyphenyl)-4-chloropyrimidine |

This table represents typical conditions based on the known reactivity for Stille reactions; specific experimental data for this compound may vary.

The selectivity for the C5-Br bond allows for a modular approach to synthesizing complex pyrimidine derivatives. After the initial Stille coupling at C5, the remaining chlorine at C4 can be targeted by other transformations, such as nucleophilic aromatic substitution or a second, more forcing, cross-coupling reaction.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. This reaction is highly valuable for the synthesis of substituted alkynes and is widely used in medicinal chemistry and materials science. nih.gov The process typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). nih.gov

In the context of this compound, the Sonogashira coupling provides a direct route to 5-alkynyl-4-chloropyrimidines. Similar to the Stille reaction, the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond directs the coupling to occur selectively at the C5 position. This chemoselectivity is a crucial feature for synthetic planning.

A general procedure involves reacting this compound with a terminal alkyne in a solvent like DMF or THF, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt, and an amine base. nih.gov These reactions can often be performed under mild conditions and are compatible with a wide range of functional groups on the alkyne partner. soton.ac.uk The resulting 5-alkynyl-4-chloropyrimidines are versatile intermediates for the synthesis of medicinally relevant compounds. nih.gov

Table 2: General Conditions for Sonogashira Coupling with this compound

| Alkyne Partner | Catalyst System | Base | Solvent | Temperature | Expected Product |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | DIPEA | DMF | 115 °C (Microwave) | 4-Chloro-5-(phenylethynyl)pyrimidine |

| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp. | 3-(4-Chloropyrimidin-5-yl)prop-2-yn-1-ol |

This table is based on established procedures for Sonogashira reactions on related halopyrimidines. nih.govnih.gov

Other Palladium-Catalyzed Transformations

Beyond Stille and Sonogashira couplings, this compound is a substrate for other important palladium-catalyzed reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. It is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents and the generally mild reaction conditions. For this compound, the Suzuki reaction proceeds with high regioselectivity at the C5-Br position. This allows for the introduction of a diverse array of aryl and heteroaryl groups.

The reaction conditions typically involve a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃) in a solvent mixture such as dioxane/water or DMF. Microwave irradiation can often accelerate these transformations. researchgate.netmdpi.com

Table 3: Representative Suzuki-Miyaura Coupling Conditions

| Boronic Acid | Catalyst / Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 4-Chloro-5-phenylpyrimidine |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 4-Chloro-5-(thiophen-2-yl)pyrimidine |

Conditions are illustrative and based on standard Suzuki-Miyaura protocols for dihalopyrimidines.

Electrophilic Reactions on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The addition of two strongly electron-withdrawing halogen atoms, as in this compound, further deactivates the ring towards classical electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts acylation). Such reactions are generally not feasible on this substrate.

However, the electron-poor nature of the pyrimidine ring allows it to act as an electrophile in certain contexts. For instance, related compounds like 5-bromopyrimidine (B23866) can undergo a Brønsted acid-catalyzed electrophilic alkylation of electron-rich arenes, where the pyrimidine itself is the electrophilic partner. nih.gov This reaction proceeds through protonation of the pyrimidine, which activates it for nucleophilic attack by the arene, followed by an oxidative rearomatization step. nih.gov This highlights a different facet of the compound's reactivity, stemming directly from its electron-deficient character.

Other Selective Chemical Transformations

A significant reaction pathway for this compound, distinct from palladium catalysis, is Nucleophilic Aromatic Substitution (SNAr) . The chlorine atom at the C4 position is significantly activated towards nucleophilic attack by the adjacent ring nitrogens. This makes it a prime site for displacement by various nucleophiles, while the bromine at C5, which lacks such activation, remains intact.

This differential reactivity allows for selective functionalization at C4. Common nucleophiles used in SNAr reactions with chloropyrimidines include amines, alkoxides, and thiolates. For example, treatment of this compound with an amine (R-NH₂) would selectively yield a 4-amino-5-bromopyrimidine (B111901) derivative. This strategy is synthetically valuable as it leaves the C5-Br bond untouched, ready for subsequent palladium-catalyzed cross-coupling reactions.

This two-step sequence (SNAr at C4 followed by cross-coupling at C5) is a cornerstone in the synthesis of highly substituted pyrimidines, which are prevalent scaffolds in drug discovery. guidechem.com

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tetrakis(triphenylphosphine)palladium(0) |

| Copper(I) iodide |

| Lithium chloride |

| 5-Vinyl-4-chloropyrimidine |

| Tris(dibenzylideneacetone)dipalladium(0) |

| 5-(4-Methoxyphenyl)-4-chloropyrimidine |

| Dichlorobis(triphenylphosphine)palladium(II) |

| 5-(Phenylethynyl)-4-chloropyrimidine |

| Triethylamine |

| Diisopropylethylamine |

| Phenylacetylene |

| 4-Chloro-5-(phenylethynyl)pyrimidine |

| Propargyl alcohol |

| 3-(4-Chloropyrimidin-5-yl)prop-2-yn-1-ol |

| Trimethylsilylacetylene |

| 4-Chloro-5-((trimethylsilyl)ethynyl)pyrimidine |

| Palladium(II) acetate |

| Triphenylphosphine |

| Palladium acetate |

| Potassium carbonate |

| Cesium carbonate |

| Phenylboronic acid |

| 4-Chloro-5-phenylpyrimidine |

| Thiophene-2-boronic acid |

| 4-Chloro-5-(thiophen-2-yl)pyrimidine |

| 4-Formylphenylboronic acid |

| 4-(4-Chloropyrimidin-5-yl)benzaldehyde |

| 5-Bromopyrimidine |

Derivatization and Advanced Functionalization Strategies for 4 Bromo 5 Chloropyrimidine

Synthesis of Substituted Hydrazines and Hydrazones

The pyrimidine (B1678525) core is a key scaffold in numerous biologically active molecules, and its derivatization with hydrazine and hydrazone functionalities offers a pathway to novel compounds. The synthesis typically begins with a nucleophilic substitution reaction on a dihalopyrimidine precursor.

Utilizing a closely related starting material, 5-bromo-2,4-dichloropyrimidine (B17362), researchers have demonstrated a regioselective reaction with hydrazine hydrate. jsscacs.edu.in In this process, a solution of the dihalopyrimidine in a solvent like ethanol or methanol is cooled, and triethylamine (B128534) is added, followed by the slow addition of hydrazine hydrate. jsscacs.edu.in The reaction proceeds selectively at the more reactive C4 position, displacing the chlorine atom to yield 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine. jsscacs.edu.in The greater reactivity of the C4-chloro group over the C2-chloro group directs the substitution. This resulting hydrazine derivative is a key intermediate for further functionalization.

This intermediate can be readily converted into a variety of hydrazones through condensation reactions with different aldehydes and ketones. jsscacs.edu.inmdpi.comresearchgate.net Typically, the 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine is dissolved in ethanol, and an appropriate aryl aldehyde is added. jsscacs.edu.in The mixture is then refluxed, often for about one hour, to facilitate the condensation and formation of the corresponding aryl-(5-bromo-2-chloro-pyrimidin-4-yl)hydrazone. jsscacs.edu.in This straightforward procedure allows for the introduction of diverse aromatic and heterocyclic moieties onto the pyrimidine scaffold.

| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative | Solvent | Conditions |

| Various Aryl Aldehydes | Aryl-(5-bromo-2-chloro-pyrimidine-4-yl)hydrazone | Ethanol | Reflux, 1h jsscacs.edu.in |

| Substituted Benzaldehydes | N-[(E)-benzylideneamino]...pyrimidin-4-amine | Ethanol | Reflux nih.gov |

| Substituted Acetophenones | Corresponding Hydrazide-Hydrazones | Ethanol | Reflux mdpi.com |

Introduction of Diverse Alkyl and Aryl Moieties

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for introducing alkyl and aryl groups onto heterocyclic scaffolds. The differential reactivity of the halogens in 4-bromo-5-chloropyrimidine is crucial for achieving site-selective functionalization. In dihalogenated pyrimidines, the order of reactivity for Suzuki couplings is generally C-I > C-Br > C-Cl. researchgate.net Furthermore, for 2,4-dihalopyrimidines, the C4 position is typically more reactive than the C2 position. mdpi.com

This established reactivity hierarchy suggests that in this compound, the C4-bromo bond would be the primary site for initial cross-coupling reactions, leaving the C5-chloro bond intact for subsequent transformations. Microwave-assisted Suzuki coupling has proven highly efficient for the regioselective C4-arylation of 2,4-dichloropyrimidines, achieving good to excellent yields with very short reaction times and low catalyst loading. mdpi.com A typical procedure involves reacting the dihalopyrimidine with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in a solvent mixture such as 1,4-dioxane and water. mdpi.com

While the C5 position is less reactive, functionalization at this site is also possible. Studies on 5-bromo-2-morpholinopyrimidine have shown that the C5-bromo group can undergo Suzuki cross-coupling with various arylboronic acids, although yields can be modest depending on the specific coupling partners and conditions. researchgate.net This demonstrates that after initial functionalization at C4, the C5 position can be targeted for further diversification.

| Reaction Type | Position | Reagents | Catalyst/Conditions |

| Suzuki-Miyaura Coupling | C4 (predicted) | Aryl/Heteroaryl Boronic Acid, K₂CO₃ | Pd(PPh₃)₄, Dioxane/H₂O, MW mdpi.com |

| Suzuki-Miyaura Coupling | C5 | Arylboronic Acid, Base | Pd(PPh₃)₄ or Pd(OAc)₂, THF/H₂O researchgate.net |

| Nucleophilic Substitution | C4 | Piperazine, Triethylamine | Dichloromethane, 0-30 °C ijpcbs.com |

Construction of Fused Heterocyclic Ring Systems

The this compound scaffold is an excellent precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems, which are of significant interest in medicinal chemistry. By leveraging the halogen substituents as handles for cyclization reactions, a variety of fused rings can be constructed.

Thienopyrimidines represent a class of fused heterocycles with a broad spectrum of biological activities. mdpi.com General synthetic strategies for these systems can be broadly categorized into two main approaches: building the pyrimidine ring onto a pre-existing thiophene or constructing the thiophene ring onto a pyrimidine precursor. researchgate.net

Starting from a halogenated pyrimidine like this compound, a plausible route involves the substitution of one of the halogen atoms (likely the more reactive C4-bromo) with a sulfur-containing nucleophile that possesses a functional group suitable for subsequent cyclization. One established method involves the substitution of a chlorine atom in 4-chloro-5-ethoxycarbonylpyrimidines with a mercaptoacetic acid residue, followed by ring closure to form the thiophene ring. researchgate.net Another common approach is the reaction of 2-aminothiophene derivatives with reagents like formamide to construct the fused pyrimidine ring. nih.govjocpr.com For example, 2-amino-3-ethoxycarbonyl-thiophenes can be cyclized with formamide to yield thienopyrimidinone derivatives. mdpi.comnih.gov These can be further treated with reagents like phosphorus oxychloride (POCl₃) to generate chloro-substituted thienopyrimidines, which are versatile intermediates for further nucleophilic substitutions. nih.gov

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another important class of fused heterocycles. nih.gov A common synthetic approach involves the reaction of a 4-chloropyrimidine (B154816) derivative with hydrazine hydrate to form a 4-hydrazinylpyrimidine intermediate. nih.gov This intermediate can then be reacted with other reagents to build the pyrrole ring. For instance, reacting the 4-hydrazinyl intermediate with acetylacetone leads to the formation of a 4-(3,5-dimethyl-pyrazol-1-yl)-pyrrolopyrimidine. nih.gov

Alternatively, intramolecular cyclization strategies can be employed. The reaction of 4,6-dichloro-5-methoxypyrimidine with aminoalkyl chlorides can lead to intramolecular SₙAr cyclization, forming fused ring systems. nih.gov This suggests that this compound could be reacted with appropriate bifunctional reagents to construct the pyrrole ring fused to the pyrimidine core.

The synthesis of pyrazolopyrimidines often involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds to construct the pyrimidine ring. nih.gov Conversely, starting from a pyrimidine, the pyrazole ring can be constructed. A key strategy involves using a hydrazine-substituted pyrimidine as a precursor. As described previously (Section 4.1), 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine can be synthesized from a dihalopyrimidine. jsscacs.edu.in This hydrazine derivative is a prime candidate for cyclization reactions with 1,3-dicarbonyl compounds or their equivalents to form the fused pyrazole ring, leading to the pyrazolo[3,4-d]pyrimidine scaffold.

Another major class, pyrazolo[1,5-a]pyrimidines, can also be synthesized from pyrimidine precursors. For example, the synthesis of 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine has been achieved by the direct bromination of 5-chloropyrazolo[1,5-a]pyrimidine using bromine in glacial acetic acid. chemicalbook.com

Thiazolopyrimidines are bicyclic heterocyclic compounds formed by the fusion of thiazole and pyrimidine rings. researchgate.netasianpubs.org A prevalent synthetic method is the Hantzsch thiazole synthesis adapted for a pyrimidine core. This typically involves the reaction of a pyrimidine-2-thione derivative with an α-haloketone or a related compound. ijnc.ir Therefore, a potential pathway starting from this compound would first require the conversion of one of the halogen atoms into a thione group, for example, by reaction with thiourea. The resulting pyrimidinethione could then undergo condensation and cyclization with a reagent like ethyl bromoacetate to yield the thiazolopyrimidine system. ijnc.ir Various thiazolopyrimidine derivatives can be synthesized using different catalysts and reaction conditions, including microwave irradiation, to improve yields and reaction times. researchgate.netasianpubs.org

Preparation of Imidazopyrimidines

The synthesis of imidazopyrimidines, a class of compounds with significant biological activity, can be effectively achieved starting from this compound. The general strategy involves the reaction of the pyrimidine core with a suitable amine-containing synthon, leading to the construction of the fused imidazole ring. One of the most established methods for the synthesis of imidazo[1,2-a]pyrimidines is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone.

While direct application to this compound would require prior amination, alternative strategies can be employed. A plausible synthetic route involves the initial selective displacement of the more reactive chlorine atom at the C4 position by an appropriate amino alcohol or amino acetal. This is followed by an intramolecular cyclization to form the imidazo[1,2-c]pyrimidine ring system. The bromine atom at the C5 position can then serve as a handle for further functionalization.

Another approach involves the reaction with ω-allylic amines. For instance, the reaction of a chloropyrimidine with an electron-poor ω-allylic amine can lead to the formation of imidazo[1,2-c]pyrimidinones through a sequential intermolecular nucleophilic displacement and an intramolecular 'conjugate' addition.

The reaction conditions for these transformations are crucial and often require careful optimization of the base, solvent, and temperature to achieve the desired regioselectivity and yield.

Table 1: Key Intermediates and Reagents in Imidazopyrimidine Synthesis

| Compound/Reagent | Role | Potential Reaction |

|---|---|---|

| This compound | Starting Material | Core scaffold for imidazopyrimidine synthesis. |

| Aminoethanols | Nucleophile | Forms the imidazole ring via cyclization. |

| α-Haloketones | Electrophile | Reacts with an aminopyrimidine in a Chichibabin-type reaction. |

| ω-Allylic amines | Nucleophile/Cyclization Partner | Leads to the formation of imidazo[1,2-c]pyrimidinones. |

Assembly of Pyrimidine-Containing Oligoarylene and Multi-Heterocyclic Systems

The construction of oligoarylene and multi-heterocyclic systems containing a pyrimidine core is a powerful strategy for developing novel materials with unique photophysical properties and as ligands for catalysis. The differential reactivity of the C-Br and C-Cl bonds in this compound is key to its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions.

The oxidative addition of palladium to the C-Br bond is generally faster than to the C-Cl bond, allowing for selective functionalization at the C5 position. This regioselectivity enables a stepwise approach to the synthesis of complex molecules. For instance, a Suzuki-Miyaura coupling can be performed at the C5 position, followed by a second coupling reaction at the C4 position under more forcing conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halopyrimidine with an organoboron reagent in the presence of a palladium catalyst and a base. By carefully selecting the catalyst, ligands, and reaction conditions, high regioselectivity for the C5 position can be achieved.

Stille Coupling: The Stille reaction utilizes organostannanes as coupling partners. This reaction is often tolerant of a wide range of functional groups and can be employed for the synthesis of complex aryl- and heteroaryl-substituted pyrimidines.

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. This palladium- and copper-cocatalyzed reaction of the halopyrimidine with a terminal alkyne provides a direct route to pyrimidine-containing alkynes, which are valuable precursors for more complex structures.

The sequential application of these coupling reactions allows for the controlled assembly of oligoarylenes and the construction of multi-heterocyclic systems where the pyrimidine ring is a central component.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Key Features |

|---|---|---|

| Suzuki-Miyaura | Organoboron Reagents (e.g., boronic acids, boronic esters) | Mild reaction conditions, high functional group tolerance, commercially available reagents. |

| Stille | Organostannanes | Tolerant of a wide range of functional groups, stable organotin reagents. |

Incorporation into Macrocyclic Architectures

Macrocyclic compounds containing heterocyclic cores are of great interest in supramolecular chemistry and drug discovery due to their unique conformational properties and ability to bind to biological targets with high affinity and selectivity. The bifunctional nature of this compound makes it an attractive building block for the synthesis of pyrimidine-containing macrocycles.

A common strategy for macrocyclization involves a double cross-coupling reaction. For example, a bis-boronic acid or a bis-stannane can be reacted with this compound under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The regioselectivity of the coupling reactions can be exploited to control the orientation of the pyrimidine ring within the macrocyclic framework.

Alternatively, a stepwise approach can be employed. The C5-bromo position can be functionalized with a long chain containing a terminal reactive group, such as an alkyne or a boronic ester. The C4-chloro position can be similarly functionalized with a complementary reactive group. An intramolecular cross-coupling reaction, such as a Sonogashira or Suzuki coupling, can then be used to close the ring and form the macrocycle.

The size and flexibility of the linker chains, as well as the nature of the coupling reaction, will determine the final size and shape of the macrocycle. These pyrimidine-containing macrocycles have potential applications as ionophores, molecular sensors, and therapeutic agents.

Table 3: Strategies for Macrocyclization with this compound

| Strategy | Description | Key Reactions |

|---|---|---|

| One-Pot Double Coupling | Reaction of this compound with a difunctional coupling partner under high dilution. | Suzuki-Miyaura, Stille |

Computational and Theoretical Studies on 4 Bromo 5 Chloropyrimidine Reactivity and Properties

Density Functional Theory (DFT) Applications

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-bromo-5-chloropyrimidine, DFT could provide significant insights into its behavior.

Elucidation of Electronic Structure and Frontier Molecular Orbitals (FMO)

In the absence of specific studies on this compound, a general understanding of halogenated pyrimidines suggests that the electronic structure would be significantly influenced by the electronegative nitrogen atoms in the pyrimidine (B1678525) ring, as well as the bromine and chlorine substituents. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be located on the pyrimidine ring and the halogen atoms, while the LUMO is likely to be distributed over the pyrimidine ring.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intra- and intermolecular bonding. For this compound, NBO analysis could reveal the nature of the C-Br and C-Cl bonds, including their polarity and hybrid orbitals. It would also provide information about the delocalization of electron density within the pyrimidine ring and the interactions between the lone pairs of the halogen and nitrogen atoms with the ring's π-system.

Calculation of Reactivity Descriptors

Global reactivity descriptors, derived from DFT calculations, are instrumental in predicting the chemical behavior of molecules. These descriptors include chemical hardness, softness, electronegativity, and electrophilicity/nucleophilicity indices.

Chemical Hardness (η) and Softness (S) : These parameters indicate the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap, making it less reactive.

Electronegativity (χ) : This is a measure of a molecule's ability to attract electrons.

Global Electrophilicity Index (ω) : This index quantifies the electrophilic nature of a molecule. A higher value suggests a greater capacity to accept electrons.

For this compound, the presence of two different halogen atoms would create a distinct electronic environment, influencing these reactivity descriptors.

Illustrative Data Table of Calculated Reactivity Descriptors (Hypothetical)

| Descriptor | Symbol | Value (eV) |

| Chemical Hardness | η | Value not available |

| Chemical Softness | S | Value not available |

| Electronegativity | χ | Value not available |

| Electrophilicity Index | ω | Value not available |

Note: The values in this table are placeholders as specific computational data for this compound is not available in the reviewed literature.

Mechanistic Insights into Reaction Pathways through Computational Modeling

Computational modeling can be used to explore the mechanisms of reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can predict the most likely reaction pathways. For instance, in nucleophilic aromatic substitution reactions, DFT calculations could determine whether the substitution is more likely to occur at the 4-position (bromine) or the 5-position (chlorine) and elucidate the structure of the Meisenheimer intermediate.

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental for determining the optimized geometry of this compound, including bond lengths, bond angles, and dihedral angles. These calculations also provide insights into various electronic properties such as the dipole moment and the distribution of atomic charges. The presence of both bromine and chlorine atoms on the pyrimidine ring is expected to create a significant dipole moment and an asymmetric charge distribution.

Theoretical Prediction of Reactivity Patterns and Selectivity

The theoretical prediction of reactivity patterns for this compound would heavily rely on the analysis of its electronic properties. The calculated local reactivity descriptors, such as Fukui functions, can be used to predict the most probable sites for nucleophilic and electrophilic attacks. In the case of this compound, the carbon atoms attached to the bromine and chlorine atoms are expected to be the primary sites for nucleophilic attack due to the electron-withdrawing nature of the halogens and the nitrogen atoms in the ring. The selectivity of these reactions would depend on the relative lability of the C-Br and C-Cl bonds and the specific reaction conditions.

Applications of 4 Bromo 5 Chloropyrimidine As a Synthetic Synthon in Academic Research

Versatile Building Block in the Synthesis of Complex Organic Molecules

4-Bromo-5-chloropyrimidine serves as a valuable starting material for the synthesis of complex, biologically active molecules, particularly in the field of medicinal chemistry. The pyrimidine (B1678525) scaffold is a well-established pharmacophore, and its derivatives are frequently investigated as inhibitors of various enzymes, such as protein kinases. While many studies on kinase inhibitors utilize related starting materials like 5-bromo-2,4-dichloropyrimidine (B17362), the principles of molecular assembly are broadly applicable.

The general strategy involves using the dihalogenated pyrimidine core as a central scaffold to which various functional groups are sequentially added. This approach allows for the systematic construction of a library of related compounds for structure-activity relationship (SAR) studies. For instance, in the synthesis of kinase inhibitors, one halogen might be displaced by a key amine-containing fragment that anchors the molecule in the hinge region of the enzyme's ATP-binding site, while the second halogen allows for the introduction of other groups to target different regions of the kinase and improve potency or selectivity.

Table 1: Representative Reactions in the Synthesis of Bioactive Scaffolds

| Reaction Type | Reagents & Conditions | Product Type | Potential Application |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Primary/Secondary Amines, Base (e.g., DIPEA), Solvent (e.g., EtOH) | Aminopyrimidines | Kinase Inhibitors, GPCR Modulators |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids, Pd Catalyst (e.g., Pd(PPh3)4), Base | Aryl/Heteroaryl Pyrimidines | Anticancer Agents, Antiviral Agents |

| Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts, Base | Alkynylpyrimidines | Molecular Probes, Materials Science |

| Buchwald-Hartwig Amination | Amines, Pd Catalyst, Ligand, Base | Aminopyrimidines | Pharmaceutical Intermediates |

Precursor for Advanced Heterocyclic Compounds and Scaffolds

The functional group handles on this compound make it a suitable precursor for the synthesis of more complex, fused heterocyclic systems. By choosing reagents that can react with both halogenated positions, or by performing sequential reactions, chemists can construct bicyclic and polycyclic structures with the pyrimidine ring at their core. Fused systems like thienopyrimidines and pyrrolopyrimidines are of significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

One common strategy for synthesizing thienopyrimidines involves reacting a suitably substituted pyrimidine with a reagent like methyl thioglycolate. The reaction typically proceeds via an initial nucleophilic substitution at one of the halogenated positions, followed by an intramolecular cyclization and condensation to form the fused thiophene ring. Similarly, pyrrolopyrimidines can be accessed through reactions involving aminocrotonates or related precursors.

While specific literature detailing the use of this compound in these exact transformations is limited, the general synthetic routes are well-established for related dihalopyrimidines. The adjacent positioning of the bromo and chloro substituents on the 4- and 5-positions offers a unique opportunity to form five-membered rings fused across these sites, leading to scaffolds like thieno[3,4-d]pyrimidines or pyrrolo[3,4-d]pyrimidines.

Enabling Development of Novel Synthetic Methodologies

The development of novel synthetic methodologies often relies on substrates with multiple, differentially reactive sites. This compound is an ideal candidate for developing and showcasing site-selective (regioselective) cross-coupling reactions. In palladium-catalyzed reactions such as the Suzuki, Sonogashira, or Buchwald-Hartwig couplings, the reactivity of a carbon-halogen bond is generally dependent on the nature of the halogen, following the order C–I > C–Br > C–Cl > C–F.

This reactivity difference allows for the selective functionalization of the C-Br bond at the 4-position while leaving the C-Cl bond at the 5-position intact. This initial reaction can be performed under carefully controlled conditions using a palladium catalyst. The resulting 4-substituted-5-chloropyrimidine is itself a valuable intermediate that can undergo a second, distinct reaction at the C-Cl position, often under more forcing conditions or with a different catalyst system.

This stepwise, or sequential, cross-coupling enables the controlled and predictable synthesis of di-substituted pyrimidines with two different appended groups, a feat that is difficult to achieve otherwise. Research in this area focuses on optimizing reaction conditions—including the choice of palladium catalyst, ligand, base, and solvent—to maximize the selectivity for the initial C-Br bond activation and then to efficiently carry out the second coupling at the more robust C-Cl bond. Such methodologies are crucial for expanding the toolbox of synthetic chemists and enabling the efficient construction of complex molecular targets.

Table 2: General Reactivity in Site-Selective Cross-Coupling

| Position | Halogen | Bond Type | Relative Reactivity in Pd-Catalyzed Coupling | Typical Reaction Conditions |

|---|---|---|---|---|

| C4 | Bromo | C-Br | Higher | Milder conditions, standard Pd catalysts |

| C5 | Chloro | C-Cl | Lower | Harsher conditions, specialized ligands/catalysts |

Future Directions and Emerging Trends in 4 Bromo 5 Chloropyrimidine Research

Development of Novel Catalytic Systems for Challenging Transformations

A significant trend in the functionalization of halogenated pyrimidines involves the advancement of catalytic systems, particularly for cross-coupling reactions. While palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings are well-established for creating carbon-carbon and carbon-nitrogen bonds with dihalopyrimidine substrates, future research is aimed at overcoming the limitations of these systems. mdpi.com A major emerging trend is the move away from precious metal catalysts (like palladium, rhodium, and platinum) toward catalysts based on more abundant and cost-effective non-Precious Group Metals (non-PGMs), such as nickel and iron. acs.org

The development of non-PGM catalysis is expected to provide not only economic benefits but also the potential for novel reactivity and shorter synthetic routes that are not achievable with traditional precious metal systems. acs.org Research efforts will likely focus on designing sophisticated ligands that can stabilize and activate non-PGM catalysts, enabling challenging transformations on substrates like 4-bromo-5-chloropyrimidine with high efficiency and selectivity. The goal is to create robust catalytic systems that can operate under milder conditions and tolerate a wider range of functional groups, thus expanding the synthetic utility of this important building block.

Implementation of Green Chemistry Principles in Synthetic Strategies

The integration of green chemistry principles into the synthesis of pyrimidine (B1678525) derivatives is a critical and rapidly growing area of focus. rasayanjournal.co.inresearchgate.net Traditional synthetic methods often rely on hazardous solvents, toxic reagents, and energy-intensive processes, leading to significant environmental impact. researchgate.net Future research on this compound will increasingly prioritize the development of eco-friendly and sustainable synthetic protocols.

Key strategies include the use of safer, renewable, and biodegradable solvents like water, or conducting reactions under solvent-free conditions. researchgate.netpowertechjournal.com Energy-efficient techniques such as microwave-assisted and ultrasound-assisted synthesis are being explored to reduce reaction times and energy consumption. rasayanjournal.co.inpowertechjournal.com Furthermore, there is a strong emphasis on the use of reusable, heterogeneous catalysts and metal-free organocatalysts to minimize waste and facilitate product purification. rasayanjournal.co.inresearchgate.net Multicomponent reactions (MCRs), which allow the synthesis of complex molecules in a single step from three or more reactants, represent another important green approach that improves atom economy and reduces the number of synthetic steps. rasayanjournal.co.in

Table 1: Green Chemistry Approaches in Pyrimidine Synthesis

| Green Chemistry Principle | Synthetic Strategy | Advantages |

|---|---|---|

| Waste Prevention | Multicomponent Reactions (MCRs) | Reduces the number of synthetic steps and byproducts. rasayanjournal.co.in |

| Atom Economy | Catalytic Reactions | Utilizes small amounts of catalysts instead of stoichiometric reagents, maximizing the incorporation of reactant atoms into the final product. researchgate.net |

| Safer Solvents & Auxiliaries | Use of Water or Solvent-Free Conditions | Reduces environmental impact and toxicity associated with volatile organic compounds (VOCs). researchgate.net |

| Energy Efficiency | Microwave & Ultrasound Irradiation | Significantly shortens reaction times and lowers energy consumption compared to conventional heating. rasayanjournal.co.inpowertechjournal.com |

| Use of Renewable Feedstocks | Biocatalysis | Employs enzymes or microorganisms, which operate under mild conditions and are derived from renewable sources. powertechjournal.com |

| Catalysis | Heterogeneous & Reusable Catalysts | Simplifies catalyst recovery and reuse, reducing waste and cost. rasayanjournal.co.inresearchgate.net |

Advanced In Situ Spectroscopic Studies of Reaction Mechanisms

A deeper understanding of reaction mechanisms is essential for the rational design of more efficient and selective catalysts. A key future direction is the application of advanced in situ spectroscopic techniques to study the transformations of this compound in real-time. Techniques such as X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES), often performed at synchrotron radiation facilities, are powerful tools for elucidating the structure of a catalyst under actual working conditions. rsc.org

These methods can provide critical information on the oxidation states, coordination environment, and electronic structure of the catalytic species at various stages of the reaction cycle. By observing the catalyst as it changes during the process, researchers can gain insights into reaction intermediates, activation pathways, and deactivation mechanisms. rsc.org This knowledge is invaluable for optimizing reaction conditions and for the targeted development of next-generation catalysts with improved activity and stability for reactions involving this compound.

Exploration of New Reactivity Modes and Functional Group Interconversions

The distinct reactivity of the bromine and chlorine atoms in this compound offers significant opportunities for selective functionalization. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for sequential modifications. Future research will focus on exploring new reactivity modes to further exploit this differential reactivity. This includes the development of novel catalytic systems that can reverse the conventional selectivity or enable reactions that are currently challenging.

An analogous principle is seen in other di-halogenated aromatic systems, where the different mobilities of leaving groups are used to synthesize a variety of substituted compounds. rsc.org For this compound, research will likely investigate a broader range of functional group interconversions beyond standard cross-coupling. This could involve exploring novel metal-catalyzed reactions, direct C-H activation at other positions on the ring, or developing new one-pot procedures that combine multiple transformations in a single operation. The goal is to expand the toolbox of reactions available to chemists, allowing for more creative and efficient synthetic strategies for accessing new chemical space.

Chemo- and Regioselective Transformations for Complex Molecular Assembly

The ability to selectively modify one position of a molecule in the presence of other reactive sites is a cornerstone of modern organic synthesis. For this compound, achieving high chemo- and regioselectivity is crucial for its use as a building block in the synthesis of complex target molecules like pharmaceuticals. nih.govmdpi.com Future efforts will be directed towards developing highly sophisticated methods that can precisely functionalize either the C4-Br or the C5-Cl position, or other positions on the ring, with minimal side products.

This involves the design of catalysts and reagents that can effectively differentiate between the two halogen atoms under specific conditions. mdpi.com For example, sequential transformations, such as an initial Suzuki-Miyaura coupling at the more reactive C4-Br position followed by a subsequent SNAr (Nucleophilic Aromatic Substitution) or Buchwald-Hartwig reaction at the C5-Cl position, are powerful strategies. mdpi.com The development of protocols for selective lithiation and other directed metalation reactions will also be instrumental in achieving controlled functionalization. mdpi.comresearchgate.net Establishing robust and predictable methods for these selective transformations will streamline the synthesis of complex, highly functionalized pyrimidine derivatives. researchgate.net

Table 2: Examples of Chemo- and Regioselective Reactions

| Reaction Type | Position Selectively Functionalized | Reagents/Catalyst Example |

|---|---|---|

| Suzuki-Miyaura Coupling | C4-Br position | Pd(dppf)Cl2, K2CO3mdpi.com |

| Buchwald-Hartwig Coupling | C5-Cl position (after C4 functionalization) | Palladium catalyst with appropriate ligand mdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | C4 position | Various anilines, DIPEA mdpi.com |

| Directed Lithiation | Specific C-H positions | n-BuLi mdpi.comresearchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-5-chloropyrimidine with high purity?

- Methodology :

- Halogenation : Start with pyrimidine derivatives (e.g., 4-aminopyrimidine) and use regioselective bromination/chlorination. For example, bromine in acetic acid at 0–5°C followed by chlorination with POCl₃ or SOCl₂.

- Reduction : If nitro intermediates are involved (e.g., 4-nitro-5-chloropyrimidine), reduce using stannous chloride (SnCl₂·2H₂O) in HCl at 273 K, followed by alkaline workup and extraction (ethyl acetate) .

- Purification : Recrystallize from acetonitrile (yield ~90%) or use column chromatography with hexane/ethyl acetate gradients.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry to avoid over-halogenation.

Q. How to confirm the molecular structure of this compound?

- Analytical Techniques :

- X-ray crystallography : Resolve bond lengths/angles (e.g., Br-C: ~1.89 Å, Cl-C: ~1.73 Å) and planarity (r.m.s. deviation <0.1 Å from the pyrimidine ring plane) .

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts with computational predictions (DFT/B3LYP/6-31G*).

- Mass spectrometry : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 208.45).

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- Use PPE: Nitrile gloves, lab coat, and goggles.

- Work in a fume hood to avoid inhalation.

- Store at 0–6°C in airtight containers to prevent decomposition .

- Neutralize acidic/basic waste before disposal.

Advanced Research Questions

Q. How to design experiments for regioselective substitution reactions of this compound?

- Strategy :

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ as catalyst and arylboronic acids in THF/H₂O (3:1) at 80°C. Bromine typically reacts faster than chlorine due to lower bond dissociation energy.

- SNAr Reactions : Target the 4-bromo position using amines (e.g., NH₃/EtOH at 120°C) while retaining the 5-chloro substituent.

Q. How to resolve contradictions in spectroscopic data during characterization?

- Case Study : Discrepancies between experimental ¹H NMR (e.g., unexpected splitting) and computational models.

- Root Cause : Dynamic effects (e.g., rotational barriers) or impurities (e.g., residual solvents).

- Solution :

- Re-crystallize the compound to remove impurities.

- Perform variable-temperature NMR to assess conformational stability.

- Compare with literature data for halogenated pyrimidines (e.g., 5-bromo-2-chloropyrimidine δH = 8.7–9.1 ppm) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Approach :

- DFT Calculations : Use Gaussian09 to compute Fukui indices (electrophilicity) at C4 (Br) and C5 (Cl). Higher Fukui values indicate greater reactivity.

- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to assess transition-state stabilization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.